molecular formula C9H8ClNO5S B12680464 Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester CAS No. 139326-40-2

Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester

Cat. No.: B12680464
CAS No.: 139326-40-2
M. Wt: 277.68 g/mol
InChI Key: VFVZBFTUALASJS-UHFFFAOYSA-N
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Description

Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester is a chemical compound with the molecular formula C9H8ClNO5S. This compound is characterized by the presence of a sulfinyl group attached to a 2-chloro-4-nitrophenyl ring, with an acetic acid ester moiety. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of 2-chloro-4-nitrophenol with a sulfinylating agent, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfinylation process. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the sulfinyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of the corresponding sulfonyl ester.

    Reduction: Formation of the corresponding amino ester.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the sulfinyl and ester groups.

    2-Chloro-4-nitrophenylacetic acid: Another related compound with an acetic acid moiety instead of the ester group.

Uniqueness

Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, methyl ester is unique due to the presence of both the sulfinyl and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

CAS No.

139326-40-2

Molecular Formula

C9H8ClNO5S

Molecular Weight

277.68 g/mol

IUPAC Name

methyl 2-(2-chloro-4-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C9H8ClNO5S/c1-16-9(12)5-17(15)8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3

InChI Key

VFVZBFTUALASJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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